

Application Notes and Protocols: Diphenylglyoxime in Differential Pulse Adsorptive Stripping Voltammetry

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Compound of Interest

Compound Name: Diphenylglyoxime

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Introduction to Diphenylglyoxime in Adsorptive Stripping Voltammetry

Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) is a highly sensitive electrochemical technique for the determination of trace metal ions. The method relies on the preconcentration of the target analyte onto the working electrode surface through adsorption, followed by a voltammetric scan to "strip" the analyte, generating a measurable current signal that is proportional to its concentration. The use of a complexing agent that forms a surface-active complex with the metal ion significantly enhances the selectivity and sensitivity of this technique.

Diphenylglyoxime, also known as α -benzil dioxime, is a chelating agent that forms stable, sparingly soluble complexes with several metal ions, particularly transition metals. This property makes it an excellent reagent for DPAdSV. The metal-**diphenylglyoxime** complex, being surface-active, readily adsorbs onto the working electrode. This preconcentration step allows for the determination of metal ions at ultra-trace levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The subsequent differential pulse voltammetric scan provides high sensitivity and resolves the analytical signal from background currents. This

technique is particularly valuable for the analysis of complex matrices such as environmental samples, biological fluids, and pharmaceutical formulations.

Principle of DPAdSV with Diphenylglyoxime

The DPAdSV method using **diphenylglyoxime** involves a two-step process:

- **Adsorptive Accumulation:** The metal ion of interest in the sample solution forms a complex with **diphenylglyoxime** present in the electrochemical cell. A suitable potential, known as the accumulation potential, is applied to the working electrode for a specific duration (accumulation time). During this period, the metal-**diphenylglyoxime** complex adsorbs onto the electrode surface.
- **Stripping:** Following the accumulation step, the potential of the working electrode is scanned, typically in the negative direction (cathodic stripping). This causes the reduction of the metal ion in the adsorbed complex, resulting in a current peak. The height or area of this peak is directly proportional to the concentration of the metal ion in the sample. The differential pulse waveform used in the stripping step enhances the sensitivity by minimizing the contribution of non-faradaic (charging) currents.

Applications

The primary application of **diphenylglyoxime** in DPAdSV is the determination of trace metal ions. A notable example is the selective and sensitive determination of cobalt. The method has been successfully applied to the analysis of various samples, including foodstuffs. While much of the literature focuses on the related dimethylglyoxime (DMG), the principles are directly transferable to **diphenylglyoxime**, which can offer different selectivity and sensitivity characteristics. Applications with the closely related dimethylglyoxime include the determination of nickel, cobalt, palladium, platinum, and rhodium in water samples.^{[1][2]}

Data Presentation

The following tables summarize quantitative data for the determination of various metal ions using adsorptive stripping voltammetry with glyoximes. Note that while the focus of this document is **diphenylglyoxime**, for comparative purposes, data for the more extensively studied dimethylglyoxime (DMG) is also included and clearly indicated.

Table 1: Determination of Cobalt using **Diphenylglyoxime** (α -benzil dioxime)

Parameter	Value	Reference
Analyte	Cobalt (Co)	[3]
Complexing Agent	α -benzil dioxime (Diphenylglyoxime)	[3]
Technique	Differential Pulse Adsorptive Stripping Voltammetry (DPASV)	[3]
Matrix	Vegetable and Animal Foodstuffs	[3]
Relative Standard Deviation (RSD)	< 6%	[3]

Table 2: Determination of Various Metal Ions using Dimethylglyoxime (DMG)

Parameter	Nickel (Ni)	Cobalt (Co)	Palladium (Pd)	Platinum (Pt)	Rhodium (Rh)	Reference
Complexing Agent	Dimethylglyoxime (DMG)	Dimethylglyoxime (DMG)	Dimethylglyoxime (DMG)	Dimethylglyoxime (DMG)	Dimethylglyoxime (DMG)	[1] [4] [5]
Technique	DPAdSV	DPAdSV	DPAdSV	DPAdSV	DPAdSV	[1] [4] [5]
Working Electrode	Bismuth Drop Electrode / Screen-Printed Carbon Electrode (SPCE)	Bismuth Drop Electrode	SPCE/Bi-AgFE sensor	SPCE/Bi-AgFE sensor	SPCE/Bi-AgFE sensor	[1] [4] [5]
Limit of Detection (LOD)	0.2 µg/L (30s acc.), 0.5 µg/L (120s acc.)	0.1 µg/L (30s acc.)	7×10^{-8} µg/g	6×10^{-8} µg/g	2×10^{-7} µg/g	[1] [4] [5]
Linear Range	1.7 - 150 µg/L	0.1 - 12 µg/L	0.4 - 1.0 ng/L	0.2 - 0.8 ng/L	0.2 - 0.8 ng/L	[1] [4] [5]
Matrix	Water	Water	Environmental	Environmental	Environmental	[1] [4] [5]

Experimental Protocols

Protocol 1: Determination of Cobalt in Foodstuffs using Diphenylglyoxime

This protocol is based on the method developed for the determination of cobalt in vegetable and animal foodstuffs using α -benzil dioxime (**diphenylglyoxime**).[\[3\]](#)

1. Reagents and Solutions

- **Supporting Electrolyte:** Prepare a suitable buffer solution to maintain the optimal pH for complex formation and adsorption. An ammonia buffer (0.1 M $\text{NH}_3/\text{NH}_4\text{Cl}$) at pH 9.2 is often effective for glyoxime-based methods.
- **Diphenylglyoxime Solution:** Prepare a stock solution of α -benzil dioxime (e.g., 1 mM) in a suitable solvent such as ethanol.
- **Cobalt Standard Solutions:** Prepare a series of standard cobalt solutions for calibration by serial dilution of a certified stock solution.
- **Sample Preparation:** Digest the foodstuff samples using an appropriate acid digestion method to liberate the cobalt ions into solution. The final solution should be pH-adjusted to be compatible with the supporting electrolyte.

2. Instrumentation

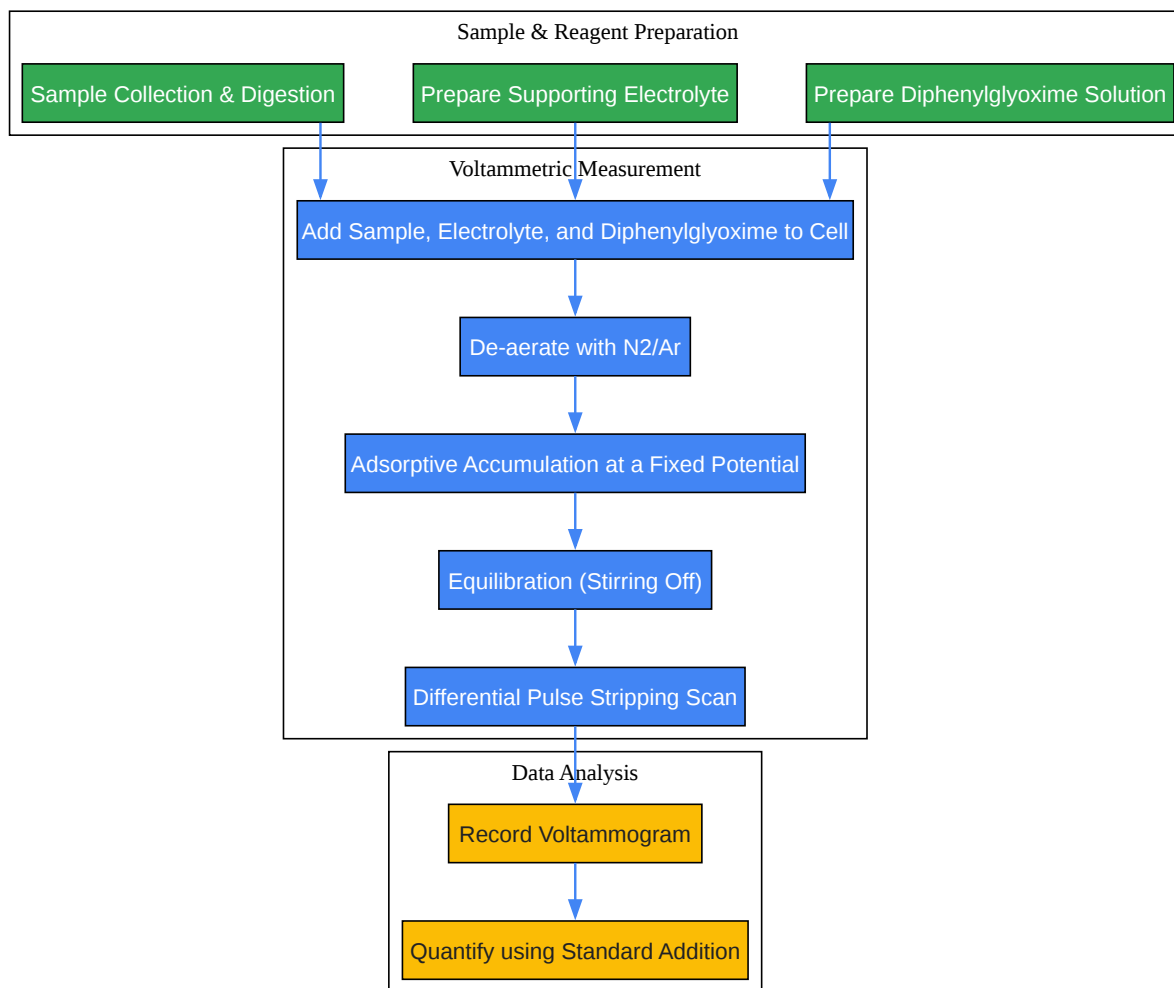
- Voltammetric analyzer capable of differential pulse voltammetry.
- A three-electrode system consisting of a working electrode (e.g., hanging mercury drop electrode or a screen-printed carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

3. Voltammetric Procedure

- Pipette a known volume of the digested and pH-adjusted sample solution into the electrochemical cell.
- Add the supporting electrolyte and the **diphenylglyoxime** solution to achieve the desired final concentrations.
- De-aerate the solution by purging with high-purity nitrogen or argon for 5-10 minutes.
- **Accumulation Step:** Apply an accumulation potential (e.g., -0.7 V vs. Ag/AgCl) for a defined accumulation time (e.g., 60-180 seconds) while stirring the solution.
- Stop the stirring and allow the solution to quiesce for a short period (e.g., 10-15 seconds).

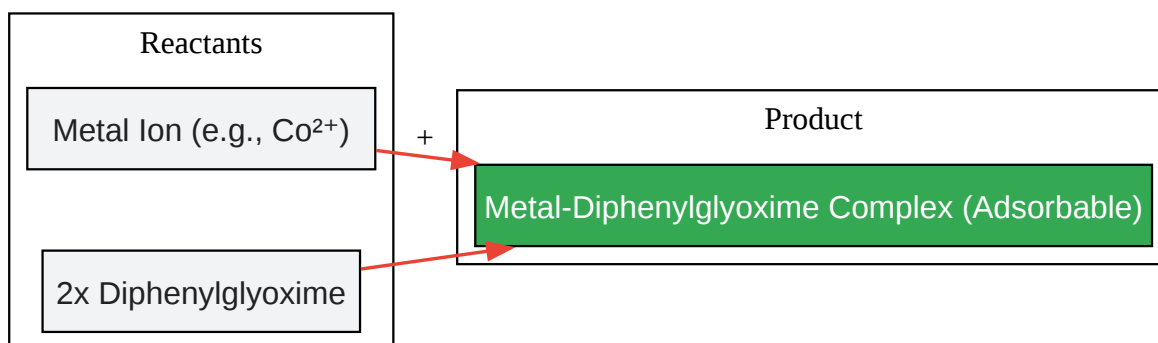
- Stripping Step: Scan the potential from the accumulation potential towards a more negative potential (e.g., -1.2 V) using a differential pulse waveform. Record the voltammogram.
- The peak corresponding to the reduction of the Co-**diphenylglyoxime** complex will appear at a characteristic potential.
- Quantification: Use the standard addition method for accurate quantification in complex matrices. Add small aliquots of a standard cobalt solution to the cell and record the voltammogram after each addition. Plot the peak current versus the added cobalt concentration and determine the concentration in the original sample from the x-intercept.

Mandatory Visualizations



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Caption: Experimental workflow for DPAdSV.



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Caption: Chelation of a metal ion by **diphenylglyoxime**.

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